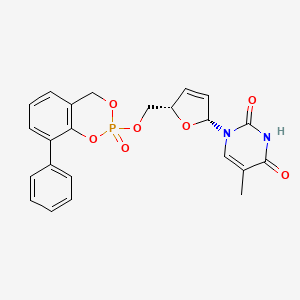

3-phenyl-cyclosal-d4TMP

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C23H21N2O7P |

|---|---|

Molekulargewicht |

468.4 g/mol |

IUPAC-Name |

5-methyl-1-[(2R,5S)-5-[(2-oxo-8-phenyl-4H-1,3,2λ5-benzodioxaphosphinin-2-yl)oxymethyl]-2,5-dihydrofuran-2-yl]pyrimidine-2,4-dione |

InChI |

InChI=1S/C23H21N2O7P/c1-15-12-25(23(27)24-22(15)26)20-11-10-18(31-20)14-30-33(28)29-13-17-8-5-9-19(21(17)32-33)16-6-3-2-4-7-16/h2-12,18,20H,13-14H2,1H3,(H,24,26,27)/t18-,20+,33?/m0/s1 |

InChI-Schlüssel |

OQMPUIYQXGGVDT-GQODUDPDSA-N |

Isomerische SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C=C[C@H](O2)COP3(=O)OCC4=C(O3)C(=CC=C4)C5=CC=CC=C5 |

Kanonische SMILES |

CC1=CN(C(=O)NC1=O)C2C=CC(O2)COP3(=O)OCC4=C(O3)C(=CC=C4)C5=CC=CC=C5 |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Chemical Modulations of 3 Phenyl Cyclosal D4tmp Analogs

General Synthetic Pathways for CycloSal Phosphotriesters

The synthesis of cycloSal phosphotriesters, including 3-phenyl-cycloSal-d4TMP, can be achieved through several routes, primarily involving either phosphorus(III) or phosphorus(V) chemistry. acs.orgnih.gov

Synthesis via Phosphorus(III) Reagents and Oxidation

A prevalent and effective method for synthesizing cycloSal-d4TMP derivatives utilizes phosphorus(III) reagents. acs.orgnih.govimrpress.com This pathway generally involves the reaction of a substituted salicyl alcohol with a phosphorus(III) halide, such as phosphorus trichloride (B1173362), to form a reactive cyclic chlorophosphite intermediate. imrpress.comresearchgate.net This intermediate is then reacted with the nucleoside analog, 2',3'-dideoxy-2',3'-didehydrothymidine (d4T), in the presence of a base. imrpress.com The resulting phosphite (B83602) triester is subsequently oxidized in a one-pot reaction to the desired phosphate (B84403) triester. imrpress.comthieme-connect.de Common oxidizing agents for this step include tert-butyl hydroperoxide (TBHP) and Oxone. imrpress.comthieme-connect.de This P(III) to P(V) oxidation approach is often favored due to its good yields. acs.orgnih.gov

The general synthetic scheme can be summarized as follows:

Formation of the cyclic chlorophosphite: The substituted salicyl alcohol (e.g., a 3-phenyl salicyl alcohol derivative) is reacted with phosphorus trichloride in the presence of a base like pyridine (B92270). imrpress.comresearchgate.net

Coupling with the nucleoside: The resulting cyclic chlorophosphite is reacted with d4T in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA). imrpress.comresearchgate.net

Oxidation: The intermediate phosphite triester is oxidized to the final phosphotriester product. imrpress.comresearchgate.net

Alternative Synthetic Routes and Reagent Selection

While the phosphorus(III) pathway is common, alternative synthetic strategies exist. One such alternative involves the use of phosphorus(V) chemistry from the outset. acs.orgnih.gov However, this method has been reported to result in somewhat lower yields compared to the P(III) approach. acs.orgnih.gov

Another variation in the P(III) pathway involves the use of phosphoramidite (B1245037) chemistry. This method can also be employed for the synthesis of cycloSal-pronucleotides. imrpress.com The choice of reagents and reaction conditions can be tailored to optimize the synthesis for specific substituted cycloSal derivatives. For instance, to avoid the formation of by-products, weaker bases like pyridine can be used instead of triethylamine (B128534) in certain coupling steps. nih.gov

The synthesis of the necessary substituted salicyl alcohols is a critical precursor step. These can be prepared from corresponding salicylic (B10762653) aldehydes, acids, or esters through standard reduction methods using reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). imrpress.com

Stereochemical Considerations in CycloSal Prodrug Synthesis

A crucial aspect of cycloSal prodrug synthesis is the stereochemistry at the phosphorus center. The introduction of the phosphate group creates a new chiral center, leading to the formation of diastereomers. uni-hamburg.demdpi.com

Formation of Diastereomers at the Phosphorus Center

Standard synthetic routes for cycloSal phosphotriesters typically result in a 1:1 mixture of the two possible diastereomers at the phosphorus atom, designated as (Rp) and (Sp). acs.orgnih.govmdpi.com These diastereomers are chemically distinct entities with different physical properties and, significantly, can exhibit substantial differences in biological activity and stability. uni-hamburg.demdpi.comnih.gov For instance, the (Rp)-isomer of 3-Methyl-cyclo-Sal-d4TMP was found to have a 10-fold higher antiviral activity than the (Sp)-isomer. uni-hamburg.de Similarly, a 3- to 80-fold difference in antiviral activity has been observed between the two diastereomers of other cycloSal-d4TMP derivatives. acs.orgnih.govmdpi.com

Strategies for Diastereoselective Synthesis and Separation

The significant disparity in biological activity between diastereomers underscores the importance of obtaining stereochemically pure compounds. uni-hamburg.denih.gov Two primary strategies are employed to achieve this: chromatographic separation of the diastereomeric mixture and diastereoselective synthesis.

While the separation of diastereomers can sometimes be accomplished using techniques like semi-preparative HPLC, this approach is often challenging and not always successful. uni-hamburg.deacs.orgnih.gov

Consequently, the development of diastereoselective synthetic routes is a key area of research. uni-hamburg.de These methods aim to control the stereochemical outcome of the reaction to preferentially yield one diastereomer over the other. One successful approach involves the use of chiral auxiliaries. uni-hamburg.denih.gov A chiral auxiliary can be used to induce asymmetry at the phosphorus atom, leading to the preferential formation of one diastereomer. uni-hamburg.de For example, a chiral thiazoline (B8809763) derivative has been used to prepare certain cycloSal-phosphotriesters with high diastereomeric excess. nih.gov Other chiral groups have also been explored to allow for the synthesis of specific (Rp)- and (Sp)-3-methyl-cycloSal-phosphotriesters. nih.gov Another strategy involves reacting the racemic chloridate with a chiral auxiliary to form diastereomeric intermediates that can be separated by column chromatography. Each separated diastereomer can then be reacted with the nucleoside to yield the diastereomerically pure cycloSal prodrug. uni-hamburg.de

Design and Synthesis of Substituted CycloSal-d4TMP Derivatives

The design and synthesis of substituted cycloSal-d4TMP derivatives allow for the fine-tuning of the prodrug's properties. By introducing various substituents onto the salicyl alcohol moiety, researchers can modulate factors such as lipophilicity, hydrolysis rates, and ultimately, biological activity. acs.orgnih.gov

The synthesis of these derivatives follows the general pathways described earlier, starting with the appropriately substituted salicyl alcohols. acs.orgnih.gov For example, the synthesis of phenyl-substituted and benzoannulated cycloSal phosphate triesters of d4T has been reported. researchgate.net These modifications can influence the electronic properties of the cycloSal ring, which in turn affects the stability and hydrolysis kinetics of the phosphotriester. acs.orgnih.gov A correlation has been observed between the electronic properties of the substituents and the half-lives of the triesters, allowing for the adjustment of the drug release rate. acs.orgnih.gov

Furthermore, the concept has been extended to "lock-in" cycloSal-pronucleotides, where esterase-cleavable groups are attached to the aromatic ring to trap the pronucleotide inside the cell. uni-hamburg.de Another advancement is the development of "high-loaded" pronucleotides, where a single masking unit can carry two molecules of the nucleoside, a concept that has been explored with bis-(cycloSal) derivatives. nih.govuni-hamburg.de

The following table provides examples of synthesized cycloSal-d4TMP derivatives and their reported antiviral activities, highlighting the impact of substitution and stereochemistry.

| Compound | Diastereomer | Anti-HIV-1 Activity (EC₅₀ in µM) in CEM/0 Cells | Anti-HIV-2 Activity (EC₅₀ in µM) in CEM/0 Cells | Reference |

| 3-Phenyl-cycloSal-d4TMP | Mixture | ~0.1 | ~0.05 | researchgate.net |

| 5-Phenyl-cycloSal-d4TMP | Mixture | ~0.5 | ~0.2 | imrpress.com |

| 3-Methyl-cycloSal-d4TMP | (Rp) | 0.01 | 0.005 | uni-hamburg.de |

| 3-Methyl-cycloSal-d4TMP | (Sp) | 0.1 | 0.05 | uni-hamburg.de |

| Unsubstituted cycloSal-d4TMP | Mixture | ~0.3 | ~0.1 | imrpress.com |

Table 1: Antiviral Activities of Selected cycloSal-d4TMP Derivatives

Introduction of Phenyl Substituents on the Saligenyl Moiety

The synthesis of phenyl-substituted cycloSal-d4TMPs is a key strategy to modulate the stability and activity of the pronucleotide. researchgate.net These compounds are typically synthesized using phosphorus(III) chemistry, where substituted salicyl alcohols react to form cyclic chlorophosphite agents, which are then coupled with the nucleoside analog, d4T. researchgate.netresearchgate.netresearchgate.net Subsequent oxidation yields the final cycloSal-d4TMP phosphotriesters as a mixture of diastereomers. nih.gov

The position of the phenyl substituent on the saligenyl aromatic ring significantly influences the electronic properties and, consequently, the hydrolytic stability of the phosphotriester. researchgate.netimrpress.com For instance, 3-phenyl-cycloSal-d4TMP demonstrated a threefold increase in anti-HIV-1 activity and full activity in thymidine (B127349) kinase (TK) deficient cells, indicating a successful bypass of the first, often rate-limiting, phosphorylation step. researchgate.net

A comparison between phenyl-substituted isomers reveals critical structure-activity relationships:

3-Phenyl-cycloSal-d4TMP : This analog shows a desirable balance of stability and activity. researchgate.netimrpress.com The phenyl group in the 3-position is thought to have a less pronounced electronic effect, leading to a half-life that is conducive to effective drug delivery. imrpress.com

Hydrolysis studies confirm that the stability of these triesters can be correlated with the substitution pattern. researchgate.net While 3-phenyl-cycloSal-d4TMP releases d4TMP effectively, a minor pathway leading to a stable phenyl phosphate diester via an SN1-type reaction has been observed, accounting for about 3% of the degradation products. imrpress.com

Exploration of Other Aryl or Alkyl Substitutions

Beyond phenyl groups, research has extended to a variety of other aryl and alkyl substituents on the cycloSal ring to systematically tune the pronucleotide's properties. The stability and hydrolysis pathways can be finely adjusted by varying these substituents. nih.gov Generally, electron-donating groups at the 3- or 5-positions increase the stability of the phosphotriester, whereas acceptor groups decrease it. nih.gov

Notable substitutions and their effects include:

Alkyl Substituents : The introduction of simple alkyl groups like methyl or bulky tert-butyl groups significantly impacts the hydrolysis mechanism. imrpress.com For example, 3,5-disubstituted analogs with bulky tert-butyl groups increase the formation of the inert phenyl phosphate diester byproduct. imrpress.comnih.gov

Benzoannulated Rings : The fusion of an additional benzene (B151609) ring to the salicyl moiety (benzoannulated derivatives) has also been explored, though these modifications did not consistently show favorable hydrolysis half-lives or delivery mechanisms. researchgate.net

Substitution at the Benzylic Carbon (7-position) : Introducing a methyl group at the 7-position (the benzylic carbon) dramatically alters the hydrolysis outcome. researchgate.net This substitution leads to a significant decrease in chemical stability and a shift in the reaction mechanism, favoring an SN1-type reaction that predominantly forms the undesired, stable phenyl phosphate diester instead of the active d4TMP. researchgate.netresearchgate.net This is attributed to the stabilization of the resulting secondary benzyl (B1604629) cation intermediate. researchgate.net

The following table summarizes the hydrolysis data for various substituted cycloSal-d4TMP analogs, highlighting the influence of the substituent's nature and position.

"Lock-in" and Enzymatically Activated CycloSal Designs

To overcome the challenge of the lipophilic pronucleotide diffusing out of the cell before releasing its active payload, more advanced "lock-in" and enzymatically activated designs were developed. acs.orguni-hamburg.de These second and third-generation cycloSal pronucleotides aim to trap the molecule intracellularly and trigger a rapid release of the nucleotide. uni-hamburg.de

The "lock-in" mechanism involves attaching an esterase-cleavable group to the saligenyl ring. acs.orguni-hamburg.de Once inside the cell, cellular esterases cleave this group, converting the lipophilic pronucleotide into a more polar, charged compound that is trapped within the cell due to its reduced ability to cross the cell membrane. acs.orguni-hamburg.denih.gov However, while this approach successfully trapped the molecule, the subsequent chemical hydrolysis to release d4TMP was found to be very slow. uni-hamburg.de

This limitation led to the development of "enzymatically activated" cycloSal pronucleotides. uni-hamburg.de This third-generation design also incorporates a substituent that is cleaved by intracellular enzymes, but with a different outcome. uni-hamburg.deacs.org The initial lipophilic prodrug has a substituent with weak electron-withdrawing properties. uni-hamburg.de Enzymatic cleavage converts this into a strong electron-withdrawing group (e.g., an aldehyde or ketone). nih.govnih.gov This chemical transformation dramatically destabilizes the cycloSal system, causing a significant acceleration in the rate of chemical hydrolysis and leading to the rapid release of d4TMP. nih.govnih.gov

Examples of such enzymatically activated systems include:

5-diacetoxymethyl-cycloSal-d4TMPs : These compounds bear a geminal dicarboxylate (acylal) group that is cleaved by esterases to form a polar aldehyde. acs.orgnih.gov This aldehyde is a strong acceptor group that speeds up the subsequent release of d4TMP. nih.gov

5-(1-acetoxyvinyl)-cycloSal-d4TMPs : In this design, an acetoxyvinyl group is enzymatically converted into a 5-acetyl group, which is also strongly electron-withdrawing and accelerates the hydrolysis of the cycloSal nucleotide. nih.govnih.gov

Isotopic Labeling Strategies for Mechanistic Studies

Understanding the precise reaction pathway of cycloSal pronucleotide degradation is crucial for rational drug design. Isotopic labeling is a powerful technique used to track the fate of atoms through a chemical reaction, providing definitive insights into the mechanism. nih.govnumberanalytics.comwikipedia.org By replacing an atom with its heavier, stable isotope (e.g., ²H (deuterium) for ¹H, or ¹⁸O for ¹⁶O), researchers can follow the transformation process using analytical techniques like mass spectrometry and NMR spectroscopy. wikipedia.org

For cycloSal systems, isotopic labeling has been essential in proving the proposed hydrolysis mechanism. uni-hamburg.de A key experiment involved conducting the hydrolysis in ¹⁸O-labeled water. researchgate.net The results confirmed that the cleavage of the benzyl ester bond in the second step occurs spontaneously via an intramolecular cyclization, definitively proving the designed tandem reaction cascade. researchgate.net

Other potential isotopic labeling strategies for studying these mechanisms include:

Deuterium (B1214612) Labeling : Replacing specific hydrogen atoms with deuterium can help elucidate proton transfer steps and identify kinetic isotope effects (KIEs), which occur when isotopic substitution affects the reaction rate. numberanalytics.comboku.ac.at This can pinpoint the rate-determining step of the hydrolysis.

¹³C and ³¹P NMR Spectroscopy : Synthesizing the cycloSal-d4TMP molecule with ¹³C or ³¹P labels allows for precise monitoring of the degradation products and intermediates using NMR spectroscopy. beilstein-journals.org This provides quantitative data on product ratios and reaction kinetics, as demonstrated in studies that quantified the formation of d4TMP versus the stable phenyl phosphate diester byproduct. researchgate.netimrpress.com

These mechanistic studies, enabled by isotopic labeling, provide a detailed understanding of how chemical modifications influence the reaction pathway, guiding the synthesis of more efficient and selective pronucleotides. numberanalytics.comwikipedia.org

Chemical and Enzymatic Hydrolysis Mechanisms and Kinetic Analyses

pH-Dependent Chemical Hydrolysis Pathways of 3-Phenyl-CycloSal-d4TMP

The release of 2',3'-dideoxy-2',3'-didehydrothymidine monophosphate (d4TMP) from 3-phenyl-cyclosal-d4TMP is governed by a pH-dependent, chemically-induced cascade mechanism. This process is designed to be highly selective, ensuring the efficient liberation of the desired nucleotide within a physiological pH range, such as pH 7.3. researchgate.net The hydrolysis pathway is critically dependent on the initial site of nucleophilic attack on the phosphate (B84403) triester.

The intended and predominant hydrolysis pathway for cycloSal-pronucleotides initiates with a nucleophilic attack on the phosphorus atom. researchgate.net This reaction proceeds via a concerted SNP-type mechanism, where the phenolate (B1203915) is the preferred leaving group. researchgate.net The cleavage of the phenolic phosphate ester bond results in the formation of a highly reactive 2-hydroxybenzyl phosphate diester intermediate. researchgate.netuni-hamburg.de

This intermediate is key to the selectivity of the cycloSal system. uni-hamburg.de The initial hydrolysis step transforms the ortho substituent of the benzyl (B1604629) ester from a phosphate group, which is a weak electron-donating group, into a strongly electron-donating hydroxy group. researchgate.net This electronic shift facilitates the subsequent, rapid cleavage of the benzylic C-O bond, ultimately releasing the nucleoside monophosphate. researchgate.net This tandem, or cascade, mechanism ensures that the hydrolysis process occurs within the masking group itself, preventing pseudorotational processes at the phosphorus atom that could lead to the undesired release of the parent nucleoside instead of the nucleotide.

Under slightly basic conditions (e.g., pH 7.3), the hydrolysis cascade is initiated by the nucleophilic attack of a hydroxide (B78521) ion at the central phosphorus atom of the cycloSal phosphate triester. uni-hamburg.deresearchgate.net This initial attack preferentially displaces the phenolate, which is the most effective leaving group in the structure. researchgate.net

The resulting 2-hydroxybenzyl phosphate diester intermediate is unstable and spontaneously breaks down. uni-hamburg.deresearchgate.net The newly formed ortho-hydroxy group facilitates an intramolecular cleavage of the adjacent benzyl ester bond. This step proceeds rapidly through the formation of a transient zwitterion or quinone methide, which is then trapped by water. researchgate.net This concerted cascade culminates in the selective and efficient release of d4TMP and salicyl alcohol. nih.govresearchgate.net

While the primary hydrolysis pathway selectively yields d4TMP, a minor, alternative pathway can also occur. This side reaction involves the cleavage of the benzyl ester bond via an SN1-type mechanism. researchgate.net This pathway leads to the formation of a stabilized benzyl cation and an anionic phenyl phosphate diester. researchgate.net This phenyl phosphate diester is chemically and enzymatically inert, meaning it does not undergo further hydrolysis to release the active d4TMP. researchgate.net

For the 3-phenyl-cycloSal-d4TMP derivative, studies have shown that the desired cascade mechanism leading to d4TMP is highly favored. However, trace amounts of the inert phenyl phosphate diester, resulting from the SN1-type reaction, have been detected. researchgate.net In one study, the formation of this side product from the 3-phenyl derivative was quantified at approximately 3%.

| Compound | Primary Product | Side Product | Percentage of Side Product Formation |

| Unsubstituted cycloSal-d4TMP | d4TMP | Phenyl Phosphate Diester | 1% researchgate.net |

| 3-Phenyl-cycloSal-d4TMP | d4TMP | Phenyl Phosphate Diester | 3% |

| 3,5-Dimethyl-cycloSal-d4TMP | d4TMP | Phenyl Phosphate Diester | 8% |

| 3-t-Butyl-cycloSal-d4TMP | d4TMP | Phenyl Phosphate Diester | 8% |

Influence of Substituents on Hydrolytic Stability and Selectivity

The hydrolytic stability and the selectivity of the degradation pathway of cycloSal-pronucleotides can be systematically controlled by introducing various substituents onto the phenyl ring of the cycloSal moiety. researchgate.netnih.gov These modifications influence the electronic properties and steric environment of the molecule, thereby altering the kinetics of the hydrolysis reactions. nih.gov

The electronic nature of the substituents on the aromatic ring has a profound impact on the hydrolytic stability of the cycloSal phosphate triester. nih.gov

Electron-donating groups (e.g., methyl) placed at the 3- or 5-position of the salicyl ring increase the hydrolytic stability of the compound. researchgate.netnih.gov These groups destabilize the phenolate leaving group formed during the initial SNP reaction, thereby slowing down the rate of hydrolysis. researchgate.net For instance, the 3,5-dimethyl substituted derivative shows increased stability. researchgate.net

Electron-withdrawing (acceptor) groups at the 5- or 6-position decrease the stability of the triester. nih.gov These groups stabilize the phenolate anion, making it a better leaving group and thus accelerating the initial nucleophilic attack and subsequent hydrolysis. uni-hamburg.de This effect is leveraged in enzymatically activated "third generation" cycloSal-pronucleotides, where an enzymatic reaction converts a substituent into a strong electron-withdrawing group to trigger a rapid release of the nucleotide. uni-hamburg.denih.gov

The following table presents hydrolysis half-life data for various substituted cycloSal-d4TMPs, illustrating these electronic effects.

| Substituent on cycloSal Ring | Hydrolysis Half-life (t1/2) in hours |

| Unsubstituted | 4.4 h |

| 3-Phenyl | 3.1 h |

| 5-Phenyl | 5.1 h |

Steric effects, primarily from bulky substituents, can influence the selectivity of the hydrolysis pathway. nih.gov While the primary effect of substituents is electronic, steric hindrance can alter the accessibility of the phosphorus center to the nucleophile or affect the stability of intermediates.

Introducing bulky substituents, such as a tert-butyl group at the 3-position, has been shown to increase the proportion of the undesired SN1-type cleavage. nih.gov This leads to a higher yield of the inert phenyl phosphate diester side product (up to 8% for the 3-t-butyl derivative). Similarly, the introduction of a methyl group at the 7-position (the benzylic carbon) dramatically shifts the mechanism. researchgate.net This modification was found to favor the SN1 pathway, leading to the phenyl phosphate diester as the major product (85%) instead of the desired d4TMP (15%). researchgate.net This shift is attributed to the stabilization of the intermediate benzyl cation by the methyl group's positive inductive (+I) effect, which disfavors the desired SNP pathway.

Enzymatic Activation and Biotransformation Pathways

The biotransformation of cycloSal-pronucleotides is a critical aspect of their design, involving both chemical hydrolysis and enzymatic processes to ensure the release of the active nucleotide within the target cell. While first-generation compounds like 3-phenyl-cyclosal-d4TMP primarily rely on a chemically triggered cleavage cascade, subsequent generations have incorporated enzymatically cleavable moieties to enhance intracellular accumulation and activation. uni-hamburg.denih.gov

Esterases play a crucial role in the activation of many prodrugs, including advanced generations of cycloSal-derivatives. nih.gov In these "second" and "third" generation compounds, esterase-sensitive groups are attached to the aromatic ring of the cycloSal moiety. uni-hamburg.deacs.org The purpose of these groups is to be cleaved by intracellular esterases, converting the lipophilic prodrug that can easily cross cell membranes into a polar, charged molecule. uni-hamburg.denih.gov This transformation effectively traps the compound inside the cell, a strategy known as the "lock-in" concept. uni-hamburg.denih.gov

Studies conducted in various biological media, such as T-lymphocyte CEM cell extracts and human serum, have demonstrated the effective conversion of cycloSal-pronucleotides. researchgate.netacs.orgnih.gov In these environments, the cleavage of the prodrug to release the nucleoside monophosphate is observed. researchgate.net For second-generation prodrugs containing ester functionalities, cleavage is readily observed in CEM cell extracts, with acetyl and levulinyl esters being particularly susceptible, while some alkyl esters remain stable. nih.gov This demonstrates the specificity of cellular enzymes.

Hydrolysis studies of enzymatically activated cycloSal-prodrugs show a significant increase in the rate of cleavage in cell extracts and human serum compared to simple phosphate buffers, confirming the role of enzymes in the activation process. acs.org The successful delivery and subsequent intracellular release of d4TMP from cycloSal-d4TMP have been confirmed in a variety of cell lines, including thymidine (B127349) kinase-deficient (CEM/TK-) cells. semanticscholar.org This is a crucial finding, as it proves the compound successfully bypasses the first, and often rate-limiting, phosphorylation step that requires the thymidine kinase enzyme. nih.gov The 3-phenyl derivative, specifically, was found to retain its full antiviral potency in these kinase-deficient cells.

The primary goal of the cycloSal prodrug strategy is the efficient intracellular delivery of the active nucleotide monophosphate, d4TMP. semanticscholar.org The conversion of 3-phenyl-cyclosal-d4TMP is governed by a chemically driven hydrolysis cascade that is initiated once the prodrug enters the cell. nih.govresearchgate.net This process, however, can proceed via two competing pathways.

The desired pathway is an SNP-type reaction where a nucleophilic attack occurs at the phosphorus atom, leading to the cleavage of the phenyl ester bond. researchgate.netresearchgate.net This creates a highly reactive 2-hydroxybenzylphosphate diester intermediate, which then spontaneously undergoes a rapid C-O bond cleavage to release the free d4TMP and salicyl alcohol. researchgate.netnih.gov

A competing, undesired pathway is an SN1-type reaction involving the cleavage of the benzyl C-O bond. researchgate.net This reaction forms a stabilized benzyl cation and results in a phenyl phosphate diester, which is chemically and enzymatically inert and does not convert further to the active d4TMP. researchgate.net

The substitution on the phenyl ring of the cycloSal moiety significantly influences the ratio between these two pathways. For 3-phenyl-cyclosal-d4TMP, the desired SNP-type reaction is strongly favored. Research has shown that this derivative yields the active d4TMP with high selectivity, with only a small percentage converting to the inactive phenyl phosphate diester. The hydrolytic half-life for the 3-phenyl derivative was determined to be 3.1 hours.

Table 1: Hydrolysis Data for Selected cycloSal-d4TMP Derivatives

This table presents the hydrolytic half-lives and the product distribution between the desired d4TMP and the inactive phenyl phosphate diester for 3-phenyl-cyclosal-d4TMP and related compounds. Data was obtained from hydrolysis studies in imidazole/HCl buffer (pH 7.3).

| Compound | Substitution | t1/2 (hours) | d4TMP Formation (%) | Phenyl Phosphate Diester Formation (%) |

| 3-phenyl-cyclosal-d4TMP | 3-phenyl | 3.1 | 97% | 3% |

| Unsubstituted-cycloSal-d4TMP | None | 4.4 | 99% | 1% |

| 5-phenyl-cycloSal-d4TMP | 5-phenyl | 5.1 | 100% | 0% |

| 3,5-dimethyl-cycloSal-d4TMP | 3,5-dimethyl | - | 92% | 8% |

| 3-t-butyl-cycloSal-d4TMP | 3-t-butyl | - | 92% | 8% |

| 3,5-di-t-butyl-cycloSal-d4TMP | 3,5-di-t-butyl | - | 66% | 34% |

Source: Data compiled from research findings.

Structure Activity Relationship Sar Studies of 3 Phenyl Cyclosal D4tmp Derivatives

Correlation Between Structural Modifications and Biological Activity

The biological efficacy of cycloSal-d4TMP derivatives is intricately linked to their structural features, particularly the substituents on the phenyl ring of the cycloSal moiety and the stereochemistry at the phosphorus center. These modifications significantly impact the prodrug's stability, hydrolysis rate, and ultimately, its antiviral potency.

The nature and position of substituents on the phenyl ring of the cycloSal group play a critical role in modulating the hydrolysis rate of the phosphotriester bond, which in turn correlates with antiviral activity. acs.org

Generally, electron-donating groups on the salicyl ring enhance the stability of the cycloSal-d4TMP triesters, while electron-withdrawing groups decrease their stability. imrpress.comnih.gov For instance, derivatives with electron-donating methyl groups, such as 3-methyl- and 3,5-dimethyl-cycloSal-d4TMPs, exhibit increased half-lives and potent antiviral activity, in some cases surpassing that of the parent nucleoside, d4T. thieme-connect.com Conversely, a 5-nitro substituent, a strong electron-withdrawing group, leads to a highly labile compound with a complete loss of antiviral activity. thieme-connect.com

The position of the substituent is also crucial. A phenyl group at the 3-position of the salicyl ring (3-phenyl-cycloSal-d4TMP) increases the hydrolytic stability (half-life of 5.1 hours) compared to the unsubstituted counterpart (4.4 hours). imrpress.com This stabilizing effect is attributed to a weak positive inductive effect (+I) and potential steric hindrance to nucleophilic attack at the phosphorus atom. imrpress.com In contrast, a phenyl group at the 5-position (5-phenyl-cycloSal-d4TMP) has a destabilizing effect (half-life of 3.1 hours), likely due to the involvement of the phenyl ring in delocalizing the negative charge that develops during the initial hydrolysis step. imrpress.com This suggests a delicate balance between electronic and steric effects in determining the optimal hydrolysis rate for biological activity.

Interestingly, there appears to be a threshold of hydrolytic stability required for activity in thymidine (B127349) kinase-deficient (CEM/TK-) cells. imrpress.com The 3-phenyl derivative and the unsubstituted triester, with half-lives over 4 hours, retain their full antiviral potency in these cells, demonstrating an effective bypass of the thymidine kinase-dependent activation step. imrpress.comthieme-connect.com However, the less stable 5-phenyl derivative shows a four-fold loss of activity in CEM/TK- cells. imrpress.com

| Derivative | Substituent Position | Electronic Effect | Hydrolytic Half-life (pH 7.3) | Antiviral Activity in CEM/TK- cells |

| 3-phenyl-cycloSal-d4TMP | 3-phenyl | Weakly donating (+I) | 5.1 hours imrpress.com | Retained imrpress.com |

| 5-phenyl-cycloSal-d4TMP | 5-phenyl | Accepting (-M) | 3.1 hours imrpress.com | Reduced (4-fold) imrpress.com |

| Unsubstituted cycloSal-d4TMP | - | - | 4.4 hours imrpress.com | Retained imrpress.com |

| 3-methyl-cycloSal-d4TMP | 3-methyl | Donating (+I) | Longer than unsubstituted imrpress.com | Retained thieme-connect.com |

| 5-nitro-cycloSal-d4TMP | 5-nitro | Withdrawing (-M) | Very short | Inactive thieme-connect.com |

The cycloSal-d4TMP molecule possesses a chiral phosphorus center, leading to the existence of two diastereomers (Sp and Rp). nih.gov These stereoisomers can exhibit significant differences in their biological activity. mdpi.com Studies have revealed a 3- to 80-fold difference in antiviral potency between the two diastereomers of various cycloSal-d4TMP derivatives. mdpi.comcornell.edu

For methyl-substituted cycloSal-d4TMP derivatives, the antiviral activity was found to be dependent on both the chirality of the phosphate (B84403) group and the position of the methyl group. mdpi.com In CEM/TK- cells, the difference in antiviral activity between diastereomers ranged from 7- to 20-fold. mdpi.com It has been reported that the (Sp)-configured diastereomers of cycloSal-d4TMP derivatives generally possess higher hydrolytic stability and can be up to 20-fold more active against HIV-1 and HIV-2 compared to their (Rp)-configured counterparts. calstate.edu This pronounced stereochemical effect underscores the importance of the three-dimensional structure of the prodrug in its interaction with the cellular machinery responsible for its activation and antiviral action. The development of stereocontrolled synthetic methods is therefore a key area of research to produce the more active isomer. nih.gov

Modulation of Nucleotide Delivery Efficiency Through SAR

The efficiency of intracellular nucleotide delivery by cycloSal prodrugs is a key determinant of their therapeutic potential. SAR studies provide valuable insights into the structural features that govern this process, from the release of d4TMP to the design principles for optimal prodrug activation.

The primary mechanism for the release of d4TMP from cycloSal prodrugs is a tandem reaction initiated by the cleavage of the phenyl ester bond, followed by the cleavage of the benzyl (B1604629) ester bond. nih.gov However, the substitution pattern on the salicyl ring can influence the reaction pathway.

For the unsubstituted and 3-phenyl-cycloSal-d4TMP, the desired pathway, leading to the selective formation of d4TMP, is highly favored (99% and 97% respectively). imrpress.com However, bulky substituents at the 3- and/or 5-positions, such as tert-butyl groups, can increase the formation of an undesired and stable phenyl phosphate diester byproduct. imrpress.comnih.gov This alternative pathway arises from the cleavage of the benzyl ester bond first, which does not lead to the release of d4TMP. nih.gov For example, the introduction of a methyl group at the 7-position of the cycloSal ring completely alters the hydrolysis pattern, leading predominantly to the formation of the inactive phenyl phosphate diester. nih.gov

To enhance intracellular accumulation, a "lock-in" strategy has been developed. This involves attaching esterase-cleavable groups to the aromatic ring of the cycloSal moiety. kuleuven.beuni-hamburg.de Once inside the cell, these esters are rapidly cleaved by cellular esterases, converting the nonpolar prodrug into a charged intermediate. kuleuven.be This charged species is then "trapped" within the cell, preventing its diffusion back out and leading to a higher intracellular concentration, from which the active d4TMP can be slowly released. kuleuven.beuni-hamburg.de

| Derivative | Key Structural Feature | Primary Hydrolysis Product | Intracellular Release Efficiency |

| 3-phenyl-cycloSal-d4TMP | 3-phenyl substituent | d4TMP (97%) imrpress.com | High |

| 7-methyl-cycloSal-d4TMP | 7-methyl substituent | Phenyl phosphate diester (85%) researchgate.net | Low |

| "Lock-in" derivatives | Esterase-cleavable groups | Charged intermediate, then d4TMP kuleuven.beuni-hamburg.de | Enhanced due to trapping |

The design of an effective cycloSal prodrug hinges on achieving a delicate balance between chemical stability and the rate of activation. The prodrug must be stable enough to reach its target cell intact but labile enough to release the active nucleotide within a therapeutically relevant timeframe.

The activation of cycloSal prodrugs is a chemically driven process, relying on hydrolysis rather than enzymatic cleavage. nih.govrsc.org This allows for the fine-tuning of the release rate by modifying the electronic properties of the salicyl ring. nih.gov The initial and rate-limiting step is the nucleophilic attack on the phosphorus atom. rsc.org Therefore, substituents that influence the electrophilicity of the phosphorus atom will directly impact the activation rate.

An alternative strategy involves the development of enzymatically activated cycloSal prodrugs. uni-hamburg.de These "third-generation" compounds incorporate a functionalized substituent that, upon enzymatic cleavage, triggers a rapid release of the nucleotide. uni-hamburg.de This approach combines the benefits of enzymatic targeting with the cycloSal delivery mechanism.

Insights into Resistance Mechanisms via SAR Analysis

A significant advantage of the cycloSal-d4TMP prodrugs is their ability to bypass the first phosphorylation step, which is often compromised in drug-resistant viral strains due to mutations in thymidine kinase (TK). thieme-connect.com SAR studies have confirmed that for many cycloSal-d4TMP derivatives, including the 3-phenyl substituted version, the antiviral activity is largely retained in TK-deficient cell lines. imrpress.comthieme-connect.com This demonstrates that these prodrugs effectively deliver d4TMP intracellularly, overcoming TK-dependent resistance.

However, the loss of activity observed for some derivatives in TK-deficient cells, such as the 5-phenyl-cycloSal-d4TMP, highlights the importance of hydrolytic stability. imrpress.com If the prodrug is too unstable, it may decompose prematurely outside the target cell, failing to deliver a sufficient concentration of d4TMP.

Furthermore, while the cycloSal approach successfully overcomes resistance at the initial phosphorylation step, it does not address resistance mechanisms that may arise at later stages of the drug's action, such as mutations in the viral reverse transcriptase that affect the incorporation of the active d4T-triphosphate.

Bypassing Thymidine Kinase Deficiency via CycloSal Prodrugs

The fundamental principle of the cycloSal prodrug strategy is to mask the negatively charged phosphate group of a nucleotide with a lipophilic, membrane-permeable moiety. nih.govmdpi.com This allows the prodrug to diffuse across the cell membrane. Once inside the cell, the cycloSal group is designed to be cleaved through a non-enzymatic, pH-driven chemical hydrolysis, releasing the active nucleoside monophosphate. imrpress.comthieme-connect.com This intracellular delivery of the nucleotide monophosphate, such as 2',3'-dideoxy-2',3'-didehydrothymidine monophosphate (d4TMP), effectively bypasses the first and often rate-limiting phosphorylation step catalyzed by thymidine kinase. imrpress.com

Research has demonstrated that cycloSal-d4TMP derivatives can exhibit potent antiviral activity against HIV in both wild-type (CEM/O) and, crucially, in thymidine kinase-deficient (CEM/TK-) human T-lymphocyte cells. imrpress.comthieme-connect.comnih.gov The retention of activity in CEM/TK- cells is a clear indicator of a successful TK-bypass. imrpress.comthieme-connect.com Studies on various cycloSal-d4TMP derivatives have shown that while many are as active as the parent nucleoside d4T in wild-type cells, their true advantage lies in their sustained efficacy in kinase-deficient cell lines, where d4T itself loses significant activity. imrpress.comscispace.com

The 3-phenyl-cycloSal-d4TMP derivative, in particular, has been shown to be highly effective in this regard. It demonstrates comparable or even enhanced antiviral potency in wild-type cells compared to d4T and, most importantly, maintains this high level of activity in CEM/TK- cells. imrpress.com This confirms the successful intracellular delivery of d4TMP, rendering its antiviral action independent of the cellular thymidine kinase activation pathway. imrpress.com The ability of these compounds to be activated chemically rather than enzymatically is a key advantage, as it reduces the likelihood of resistance developing through mutations in cellular enzymes. nih.gov

Structural Determinants for Maintaining Activity in Kinase-Deficient Cells

The efficacy of cycloSal-d4TMP derivatives in kinase-deficient cells is not uniform and is highly dependent on specific structural features of the cycloSal moiety. The position and nature of substituents on the salicyl alcohol ring play a critical role in the compound's chemical stability and, consequently, its biological activity. nih.govimrpress.com

One of the most critical factors is the hydrolytic half-life (t½) of the prodrug. imrpress.com If the prodrug is too labile (short half-life), it may hydrolyze extracellularly, releasing the charged d4TMP, which cannot efficiently cross the cell membrane. This leads to a loss of activity, especially in TK-deficient cells which cannot utilize the salvaged d4T. imrpress.com Conversely, if the prodrug is overly stable, the release of d4TMP inside the cell may be too slow to achieve a therapeutic concentration. Research suggests a threshold of hydrolytic stability is necessary for optimal activity in CEM/TK- cells, estimated to be around 4 hours. imrpress.com

A comparative analysis of 3-phenyl- and 5-phenyl-cycloSal-d4TMP illustrates the importance of substituent positioning. The 3-phenyl derivative (t½ = 5.1 h) retains its full antiviral potency in CEM/TK- cells. In contrast, the 5-phenyl derivative, with a shorter half-life of 3.1 hours, shows a 4-fold loss of activity in these cells. imrpress.com This suggests that the slightly greater stability of the 3-phenyl isomer is advantageous for ensuring the prodrug reaches the intracellular environment before significant degradation occurs.

Furthermore, the hydrolysis of cycloSal triesters can proceed via two competing pathways: the desired pathway leading to the release of d4TMP, and a side reaction that produces an inactive phenyl phosphate diester. imrpress.com The substitution pattern on the cycloSal ring influences this product ratio. For 3-phenyl-cycloSal-d4TMP, the desired d4TMP is the overwhelmingly major product (97%), with only 3% of the inactive diester being formed. imrpress.com This high fidelity in releasing the active metabolite contributes significantly to its potent antiviral effect in TK-deficient cells. In contrast, other derivatives, such as those with bulky tert-butyl groups at the 3- and 5-positions, can lead to a much higher percentage of the inactive side product, diminishing their efficacy. nih.govimrpress.com

The data presented in the following tables summarize the key structure-activity relationship findings for 3-phenyl-cycloSal-d4TMP and related compounds.

Table 1: Antiviral Activity and Cytotoxicity of cycloSal-d4TMP Derivatives

| Compound | Modification | EC₅₀ (µM) HIV-1 (CEM/O) | EC₅₀ (µM) HIV-2 (CEM/O) | EC₅₀ (µM) HIV-2 (CEM/TK-) | CC₅₀ (µM) (CEM/O) |

| d4T | - | 0.18 | 0.21 | >100 | >250 |

| Unsubstituted-cycloSal-d4TMP | 5-H | 0.17 | 0.13 | 0.18 | 98 |

| 3-Phenyl-cycloSal-d4TMP | 3-C₆H₅ | 0.13 | 0.11 | 0.12 | 75 |

| 5-Phenyl-cycloSal-d4TMP | 5-C₆H₅ | 0.18 | 0.14 | 0.55 | 110 |

| 5-Chloro-cycloSal-d4TMP | 5-Cl | 0.16 | 0.17 | 3.2 | 105 |

| 3,5-di-tert-Butyl-cycloSal-d4TMP | 3,5-tBu | 1.1 | 1.2 | 1.1 | 100 |

Data sourced from Frontiers in Bioscience, 2004. imrpress.com

Table 2: Hydrolytic Stability and Product Distribution of cycloSal-d4TMP Derivatives

| Compound | Modification | Hydrolysis Half-life (t½) at pH 7.3 (hours) | Product Ratio (d4TMP : Inactive Diester) |

| Unsubstituted-cycloSal-d4TMP | 5-H | 4.4 | 99 : 1 |

| 3-Phenyl-cycloSal-d4TMP | 3-C₆H₅ | 5.1 | 97 : 3 |

| 5-Phenyl-cycloSal-d4TMP | 5-C₆H₅ | 3.1 | 100 : 0 |

| 5-Chloro-cycloSal-d4TMP | 5-Cl | 1.1 | 100 : 0 |

| 3,5-di-tert-Butyl-cycloSal-d4TMP | 3,5-tBu | 73 | 66 : 34 |

Data sourced from Frontiers in Bioscience, 2004. imrpress.com

Molecular and Cellular Mechanisms of Intracellular Processing and Target Engagement

Intracellular Fate and Metabolic Cascade of 3-Phenyl-CycloSal-d4TMP

The intracellular conversion of 3-phenyl-cyclosal-d4TMP into its active form involves a multi-step cascade that begins after it crosses the cell membrane. This process is designed to release d4T-monophosphate (d4TMP) inside the cell, which can then be further phosphorylated to its active triphosphate form. nih.govthieme-connect.com

Nucleoside monophosphates, like d4TMP, are polar, negatively charged molecules that cannot easily diffuse across the lipophilic cell membrane. imrpress.com The cycloSal prodrug strategy masks this charge with a lipophilic cycloSaligenyl moiety, creating a neutral, membrane-permeable phosphotriester. imrpress.comacs.org This modification allows 3-phenyl-cyclosal-d4TMP to passively diffuse into the target cell. zelcerlab.eu

The stability and, consequently, the biological activity of cycloSal-d4TMP derivatives are influenced by substituents on the salicyl alcohol ring. nih.gov Studies comparing different derivatives have shown that electron-donating groups, such as the phenyl group at the 3-position, can increase the stability of the phosphotriester. imrpress.comnih.gov This increased stability must be balanced, as excessive stability could hinder the release of the active compound inside the cell. Research on various substituted cycloSal-d4TMPs indicates that the 3-phenyl derivative maintains high antiviral potency, suggesting it strikes an effective balance between stability for cellular uptake and subsequent intracellular activation. imrpress.com

Once 3-phenyl-cyclosal-d4TMP enters the cell, it undergoes a chemically triggered hydrolysis cascade to release d4TMP. nih.govsemanticscholar.org This process is initiated by the cleavage of the phenyl ester bond, followed by the spontaneous cleavage of the benzyl (B1604629) ester bond, which liberates d4TMP and salicyl alcohol. nih.govnih.gov

The released d4TMP is then a substrate for cellular kinases. bionity.compatsnap.com These enzymes sequentially phosphorylate d4TMP to its diphosphate (B83284) (d4TDP) and finally to its triphosphate (d4TTP) form. bionity.comlongdom.org This three-step phosphorylation is essential for the compound's antiviral activity, as d4TTP is the active metabolite that inhibits the viral enzyme. patsnap.comdrugbank.com By delivering d4TMP directly, the cycloSal prodrug bypasses the initial, often inefficient, phosphorylation step catalyzed by thymidine (B127349) kinase (TK), which is a significant advantage, especially in TK-deficient cells. thieme-connect.comacs.orgresearchgate.net

Table 1: Antiviral Activity of d4T and cycloSal-d4TMP Derivatives in CEM Cells

| Compound | EC₅₀ (µM) in CEM/0 Cells | EC₅₀ (µM) in CEM/TK⁻ Cells |

| d4T | 0.18 | >100 |

| Unsubstituted cycloSal-d4TMP | 0.087 | 0.09 |

| 3-phenyl-cycloSal-d4TMP | 0.087 | 0.09 |

| 5-phenyl-cycloSal-d4TMP | 0.09 | 0.38 |

| 3,5-dimethyl-cycloSal-d4TMP | 0.087 | 0.09 |

Data sourced from studies on CEM/0 (wild-type) and CEM/TK⁻ (thymidine kinase-deficient) cells. imrpress.com The data shows that while the parent drug d4T loses its activity in TK-deficient cells, the 3-phenyl-cycloSal-d4TMP derivative retains its full potency, confirming an efficient bypass of the first phosphorylation step. imrpress.com

Engagement with Molecular Targets and Biological Pathways

The ultimate goal of the metabolic activation of 3-phenyl-cyclosal-d4TMP is to produce d4TTP, which can then interact with its viral target and disrupt the viral life cycle.

The activation of 3-phenyl-cyclosal-d4TMP does not primarily rely on enzymatic cleavage but on a pH-dependent chemical hydrolysis cascade. nih.govsemanticscholar.org However, some advanced "lock-in" cycloSal derivatives are designed to be activated by intracellular esterases. acs.orgnih.govacs.org For the classical 3-phenyl-cyclosal-d4TMP, the key interactions are with the cellular kinases that convert the released d4TMP into the active triphosphate form. longdom.orgpatsnap.com

The enzymes responsible for this phosphorylation pathway are:

Thymidylate Kinase (TMPK): This enzyme catalyzes the first phosphorylation of the released d4TMP to d4TDP.

Nucleoside Diphosphate Kinase (NDPK): This enzyme catalyzes the final phosphorylation step, converting d4TDP to the active d4TTP. bionity.com

The active metabolite, stavudine (B1682478) triphosphate (d4TTP), functions as an antiviral agent by targeting the HIV reverse transcriptase (RT) enzyme. longdom.orgpatsnap.comdrugbank.com The mechanism of action involves two key processes:

Competitive Inhibition: d4TTP mimics the natural substrate, deoxythymidine triphosphate (dTTP). patsnap.com It competes with dTTP for the active site of the HIV reverse transcriptase. bionity.comnih.gov

Chain Termination: Once incorporated into the growing viral DNA strand, d4TTP halts further elongation. patsnap.comdrugbank.com This is because stavudine is a dideoxynucleoside, meaning it lacks the 3'-hydroxyl group necessary to form the next phosphodiester bond in the DNA backbone. patsnap.com This premature termination of the DNA chain effectively stops viral replication. longdom.orgdrugbank.com

Influence of Efflux Transporters on Intracellular Accumulation

The efficacy of a prodrug like 3-phenyl-cyclosal-d4TMP depends on its ability to accumulate within the target cell to a concentration sufficient for its activation and therapeutic effect. Efflux transporters, which are membrane proteins that actively pump substances out of cells, can significantly impact this accumulation. wikipedia.orgtg.org.au

Advanced Analytical and Spectroscopic Characterization Methodologies

Chromatographic Techniques for Compound and Metabolite Analysis

Chromatography, a cornerstone of analytical chemistry, is employed to separate the parent compound from its hydrolysis products and metabolites. mdpi.com

High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of synthesized 3-phenyl-cyclosal-d4TMP and for monitoring its degradation over time. acs.orgnih.gov Purity is typically confirmed to be ≥95% by reversed-phase HPLC analysis. acs.orgnih.gov

Hydrolysis studies using HPLC allow for the determination of the compound's stability, often expressed as a half-life (t₁/₂) under specific conditions (e.g., pH 7.3 buffer). The stability of cycloSal-d4TMP derivatives can be finely adjusted by introducing different substituents to the aromatic ring. acs.orgnih.gov For instance, the 3-phenyl derivative (2e) has a hydrolysis half-life of 5.1 hours. imrpress.com This stability is a critical factor, as a threshold of approximately 4 hours of hydrolytic stability appears necessary for the compound to be biologically active in certain cell assays. imrpress.com These studies show a correlation between the substitution pattern on the cycloSal moiety and the hydrolytic stability. researchgate.net

Table 1: Hydrolysis Half-Lives of Selected cycloSal-d4TMP Derivatives at pH 7.3 Data sourced from reference imrpress.com

| Compound | Substituent | Hydrolysis Half-Life (t₁/₂) in hours |

| 2c | Unsubstituted | 4.4 |

| 2d | 5-phenyl | 3.1 |

| 2e | 3-phenyl | 5.1 |

| 2f | 3-methyl | 17.5 |

This interactive table allows for sorting and filtering of the hydrolysis data for different cycloSal-d4TMP derivatives.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, making it an invaluable tool for identifying the prodrug and its metabolites in complex biological matrices. nih.govekb.eg In studies involving cell cultures, HPLC analysis of the efflux media and cellular contents is used to track the fate of the parent compound and identify the released metabolites. zelcerlab.eu For example, when cells are loaded with a cycloSal-d4TMP prodrug, subsequent analysis of the media can confirm the release of both the intact prodrug and the desired metabolite, d4TMP, from the cells. zelcerlab.eu This technique is sensitive enough to quantify low-abundance intermediates and end-products, providing a clear picture of the metabolic pathway. hhu.de

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Elucidation

NMR spectroscopy provides detailed structural information at the atomic level, making it indispensable for confirming chemical structures and elucidating reaction mechanisms. nih.gov

Phosphorus-31 NMR (³¹P-NMR) is particularly well-suited for studying the hydrolysis of phosphate (B84403) esters like 3-phenyl-cyclosal-d4TMP because the phosphorus atom is at the center of the reaction. magritek.com This technique can precisely monitor the degradation of the starting material and the formation of phosphorus-containing products. researchgate.net

The hydrolysis of cycloSal triesters can proceed via two competing pathways: a desired SNP reaction that leads to d4TMP, and an undesired SN1-type reaction that results in a stable phenyl phosphate diester side product. imrpress.comresearchgate.net ³¹P-NMR is used to determine the exact ratio of these products. imrpress.comresearchgate.net For the 3-phenyl derivative (2e), this analysis revealed that d4TMP is the major product, with only 3% of the phenyl phosphate diester being formed. imrpress.com This demonstrates a highly favored delivery of d4TMP following the intended cascade mechanism. imrpress.com

Table 2: Product Ratios from ³¹P-NMR Hydrolysis Studies of cycloSal-d4TMP Derivatives Data sourced from reference imrpress.com

| Compound | Substituent | d4TMP Formation (%) | Phenyl Phosphate Diester Formation (%) |

| 2c | Unsubstituted | 99 | 1 |

| 2e | 3-phenyl | 97 | 3 |

| 2g | 3,5-dimethyl | 92 | 8 |

| 2i | 3,5-di-t-butyl | 66 | 34 |

This interactive table presents the product distribution determined by ³¹P-NMR, highlighting the efficiency of d4TMP release.

In addition to ³¹P-NMR, other NMR techniques such as ¹H-NMR and ¹³C-NMR are used for the comprehensive structural confirmation of the final synthesized compounds and their intermediates. sapub.org These multi-nuclear NMR methods provide unambiguous evidence for the chemical structure of the prodrug before biological testing. nih.govorganicchemistrydata.org The chemical shifts and coupling constants observed in these spectra allow chemists to verify that the correct molecule has been synthesized. ilpi.com While intermediates in the rapid hydrolysis cascade are often too transient to be isolated and fully characterized by multi-nuclear NMR, the structures of the starting material and the stable final products are routinely confirmed using these methods. acs.orgnih.gov

In Vitro Cell-Based Assays for Intracellular Activation and Metabolism Studies

To investigate the intracellular activation and metabolism of 3-phenyl-cyclosal-d4TMP, researchers utilize in vitro cell-based assays. frontiersin.orgnih.gov These experiments typically involve incubating the compound with specific cell lines, such as human CD4+ T-lymphocyte CEM cells. nih.govresearchgate.net

A key aspect of these studies is the use of thymidine (B127349) kinase-deficient (TK⁻) cell lines (CEM/TK⁻). researchgate.net The parent nucleoside, d4T, requires thymidine kinase for its initial phosphorylation to d4TMP. By showing that 3-phenyl-cyclosal-d4TMP retains its potent antiviral activity in CEM/TK⁻ cells, researchers can prove that the prodrug successfully bypasses this enzymatic step and delivers d4TMP directly into the cell. researchgate.net The 3-phenyl derivative showed a significant (threefold) increase in anti-HIV-1 activity compared to the parent drug and, crucially, retained its full activity in TK⁻ cells, confirming a successful intracellular delivery and activation. researchgate.net

Hydrolysis studies are also performed in cell extracts, where enzymatic processes can accelerate the cleavage of the prodrug compared to chemical hydrolysis in buffer alone. nih.govresearchgate.net In CEM cell extracts, the half-lives of cycloSal prodrugs are significantly shorter, indicating that cellular enzymes contribute to the release of the active nucleotide. nih.gov These assays confirm that the prodrug is not only cell-permeable but is also efficiently converted to its active monophosphate form within the intracellular environment.

Table 3: Antiviral Activity of Phenyl-Substituted cycloSal-d4TMPs in Cell Culture Data sourced from references imrpress.comresearchgate.net

| Compound | Substituent | Anti-HIV-1 Activity (EC₅₀ in µM) in CEM/0 cells | Activity Retention in CEM/TK⁻ cells |

| d4T | (Parent Drug) | - | Loses activity |

| 2c | Unsubstituted | - | Retains full activity |

| 2d | 5-phenyl | Loses activity (4-fold) | Loses activity |

| 2e | 3-phenyl | 3-fold increase vs d4T | Retains full activity |

This interactive table summarizes the biological performance, demonstrating the successful thymidine kinase (TK) bypass by the 3-phenyl derivative.

Cell Extract Hydrolysis Studies

Hydrolysis studies using cell extracts are vital for simulating the intracellular environment and assessing the chemical and enzymatic stability of a pronucleotide. These experiments provide insight into the rate and mechanism of the release of the desired nucleotide monophosphate.

Research Findings:

Studies on 3-phenyl-cyclosal-d4TMP and related prototype compounds have been conducted in various media, including buffer solutions and, importantly, human cell extracts, such as those from CEM/O lymphoblastoid cells. imrpress.comresearchgate.net The primary goal of these studies is to verify that the pronucleotide undergoes a selective chemical hydrolysis to release d4TMP, a process designed to be independent of enzymatic activation. imrpress.com

The hydrolysis of cycloSal-d4TMP derivatives follows a designed cascade mechanism. researchgate.net It is initiated by a nucleophilic attack on the phosphorus atom, leading to the preferential cleavage of the phenyl ester bond. researchgate.net This forms a 2-hydroxybenzylphosphate diester intermediate, which then spontaneously cleaves to release the free nucleotide (d4TMP) and salicyl alcohol. nih.govresearchgate.net

Investigations using human CEM cell extracts revealed a slight acceleration in the hydrolysis rate of phenyl-substituted cycloSal-d4TMPs compared to their hydrolysis in a simple buffer solution. researchgate.net Despite this, the fundamental hydrolysis pathway remained unchanged. Crucially, potential byproducts of enzymatic degradation, such as free d4T or thymine, were not detected in these cell extract studies, confirming that the delivery mechanism is not dependent on enzymatic cleavage of the pronucleotide itself. researchgate.net

The substitution pattern on the cycloSal ring significantly influences the stability and hydrolysis products. While the unsubstituted prototype cycloSal-d4TMP yields 99% d4TMP in buffer, the 3-phenyl derivative also predominantly releases d4TMP, with only a minor formation (3%) of a stable phenyl phosphate diester byproduct resulting from an alternative SN1-type reaction. imrpress.com This demonstrates the efficiency of the 3-phenyl variant in delivering the target nucleotide. The ability of 3-phenyl-cyclosal-d4TMP to retain its full antiviral potency in thymidine kinase (TK)-deficient cells further substantiates its capacity to successfully bypass the initial, often rate-limiting, phosphorylation step. researchgate.net

| Compound | Hydrolysis Half-life (t1/2) | d4TMP Formation (%) | Phenyl Phosphate Diester Formation (%) |

|---|---|---|---|

| cycloSal-d4TMP (unsubstituted) | 4.4 h imrpress.com | 99% imrpress.com | 1% imrpress.com |

| 3-phenyl-cyclosal-d4TMP | 5.1 h imrpress.com | 97% imrpress.com | 3% imrpress.com |

| 5-phenyl-cyclosal-d4TMP | 3.1 h imrpress.com | - | - |

Quantification of Intracellular Nucleotide Levels

Confirming that a pronucleotide successfully delivers its cargo requires precise methods to quantify the resulting nucleotide levels inside the cell. These analyses provide direct evidence of the effectiveness of the pronucleotide strategy.

Research Findings:

The quantification of d4TMP and other metabolites following exposure to 3-phenyl-cyclosal-d4TMP is primarily accomplished using high-performance liquid chromatography (HPLC). researchgate.netzelcerlab.eu For more detailed mechanistic studies and precise determination of product ratios, 31P-Nuclear Magnetic Resonance (31P-NMR) spectroscopy is also employed. researchgate.netresearchgate.net

To trace the fate of the pronucleotide and its metabolites, studies have utilized radiolabeled compounds, such as [3H]cycloSal-d4TMP. zelcerlab.eu By loading cells with the radiolabeled pronucleotide and subsequently analyzing the cellular contents and the extracellular medium via HPLC, researchers can track the delivery and efflux of the nucleotide. zelcerlab.eu

Experiments with [3H]cycloSal-d4TMP in HEK293 cells demonstrated the intracellular appearance of [3H]d4TMP, confirming the successful delivery of the nucleotide into the cell. zelcerlab.eu These studies also revealed that both the intact prodrug and the released d4TMP could be transported out of the cells. zelcerlab.eu The efflux of d4TMP was found to be enhanced in cells overexpressing the multidrug resistance protein 5 (MRP5), identifying it as a transporter of the formed nucleotide. zelcerlab.eu

The ultimate proof of successful intracellular nucleotide delivery is often biological. The fact that 3-phenyl-cyclosal-d4TMP shows potent anti-HIV activity in thymidine kinase-deficient (CEM/TK-) cells is compelling evidence of its ability to generate intracellular d4TMP, thus bypassing the need for the TK enzyme. researchgate.net

| Sample | Detected Metabolites | Analytical Technique | Key Finding |

|---|---|---|---|

| Cellular Contents | [3H]d4TMP, [3H]cycloSal-d4TMP | HPLC zelcerlab.eu | Demonstrates intracellular delivery of d4TMP. zelcerlab.eu |

| Efflux Medium | [3H]d4TMP, [3H]cycloSal-d4TMP | HPLC zelcerlab.eu | Both prodrug and the active nucleotide are effluxed from the cell. zelcerlab.eu |

Computational and Theoretical Modeling Approaches

Molecular Docking and Dynamics Simulations for Prodrug-Enzyme Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as the prodrug 3-phenyl-cyclosal-d4TMP, and a target enzyme. These methods are crucial for understanding the initial binding events that precede the enzymatic activation of the prodrug.

Molecular docking predicts the preferred orientation of the prodrug within the active site of a target enzyme, providing a static snapshot of the binding mode. This is achieved by sampling a large number of possible conformations and orientations of the ligand within the enzyme's binding pocket and scoring them based on a force field that approximates the binding affinity. For 3-phenyl-cyclosal-d4TMP, docking studies would be essential to identify the key amino acid residues that interact with the prodrug, such as through hydrogen bonds, hydrophobic interactions, or pi-stacking with the phenyl group.

Following docking, molecular dynamics simulations can provide a more dynamic and detailed view of the prodrug-enzyme complex over time. MD simulations solve Newton's equations of motion for the atoms in the system, allowing for the observation of conformational changes in both the prodrug and the enzyme upon binding. This can reveal the stability of the initial binding pose predicted by docking and identify any induced-fit mechanisms that may occur. The flexibility of the cycloSal moiety and the d4TMP portion of the molecule can be assessed, providing insights into how the prodrug adapts to the enzymatic environment.

Table 1: Key Parameters in Molecular Docking and Dynamics Simulations of Prodrug-Enzyme Interactions

| Parameter | Molecular Docking | Molecular Dynamics (MD) Simulations |

| Primary Output | Binding pose and affinity score | Trajectory of atomic positions over time |

| System Representation | Flexible ligand, rigid or flexible receptor | Fully flexible system (ligand, receptor, solvent) |

| Time Scale | Static (nanoseconds to microseconds) | Dynamic (nanoseconds to microseconds) |

| Key Insights | Prediction of binding mode, identification of key interacting residues | Assessment of complex stability, observation of conformational changes, calculation of binding free energies |

Quantum Chemical Calculations for Hydrolysis Reaction Mechanisms

The activation of 3-phenyl-cyclosal-d4TMP to release the active drug, d4TMP, occurs through a chemical hydrolysis mechanism. Quantum chemical calculations, based on the principles of quantum mechanics, are employed to elucidate the detailed electronic and structural changes that occur during this chemical transformation. These calculations can provide a deep understanding of the reaction pathway, transition states, and activation energies involved in the hydrolysis of the phosphotriester bond within the cycloSal moiety.

Studies on related cycloSal-d4TMP derivatives have shown that hydrolysis proceeds through a specific pathway. The introduction of substituents on the phenyl ring can influence the hydrolysis pattern. For instance, a 7-methyl group in the cycloSal structure was found to alter the degradation pathway compared to the prototype cycloSal-d4TMP. Instead of the selective formation of d4TMP, a phenyl phosphate (B84403) diester was formed, which is chemically and enzymatically inert to further cleavage. nih.gov The 3-phenyl derivative, however, has been observed to lead to the delivery of d4TMP. nih.gov

Quantum chemical calculations can model the nucleophilic attack on the phosphorus atom, the formation of a pentavalent intermediate, and the subsequent bond cleavages that lead to the release of d4TMP. These calculations can help to explain the observed differences in hydrolysis pathways for various substituted cycloSal derivatives by comparing the energetics of the different possible reaction routes.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Studies

Quantitative Structure-Activity Relationship (QSAR) studies are statistical methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For a series of cycloSal-d4TMP derivatives, QSAR models could be developed to predict their anti-HIV activity based on various molecular descriptors.

These descriptors can be categorized as constitutional (e.g., molecular weight, number of atoms), topological (e.g., connectivity indices), geometrical (e.g., molecular surface area), and electronic (e.g., partial charges, dipole moment). By correlating these descriptors with the observed biological activity of a training set of molecules, a predictive QSAR model can be built. Such a model could then be used to predict the activity of newly designed analogs of 3-phenyl-cyclosal-d4TMP before their synthesis, thus prioritizing the most promising candidates.

Cheminformatics involves the use of computational methods to analyze and manage chemical data. In the context of 3-phenyl-cyclosal-d4TMP, cheminformatics tools can be used to calculate a wide range of molecular properties, such as lipophilicity (logP), aqueous solubility, and polar surface area. These properties are crucial for predicting the drug-like characteristics of the compound, including its absorption, distribution, metabolism, and excretion (ADME) profile.

Table 2: Examples of Molecular Descriptors Used in QSAR and Cheminformatics

| Descriptor Type | Examples | Relevance to Prodrug Design |

| Constitutional | Molecular Weight, Number of Rings | Influences diffusion and transport properties. |

| Topological | Wiener Index, Randić Index | Relates to molecular branching and shape. |

| Geometrical | Molecular Surface Area, Molecular Volume | Affects interactions with enzymes and solubility. |

| Electronic | Partial Atomic Charges, Dipole Moment | Governs electrostatic interactions and reactivity. |

| Physicochemical | LogP, pKa | Predicts lipophilicity and ionization state. |

In Silico Prediction of Metabolic Pathways and Stability

In silico methods play a crucial role in predicting the metabolic fate and stability of drug candidates like 3-phenyl-cyclosal-d4TMP. These computational tools can identify potential sites of metabolism on the molecule and predict the metabolites that are likely to be formed in the body. This is particularly important for prodrugs, as their metabolic stability will determine the efficiency of their conversion to the active drug.

Various software programs and web-based platforms are available that use databases of known metabolic reactions and algorithms to predict the metabolism of a new chemical entity. For 3-phenyl-cyclosal-d4TMP, these tools would analyze the structure for susceptibility to common metabolic enzymes, such as cytochrome P450s (CYPs). The phenyl group and the thymidine (B127349) moiety would be of particular interest for potential hydroxylation or other phase I metabolic reactions.

In addition to predicting metabolic pathways, computational models can also estimate the metabolic stability of a compound, often expressed as its in vitro half-life in liver microsomes. This information is critical for predicting the in vivo clearance and dosing regimen of the drug. By identifying metabolically labile sites, medicinal chemists can make structural modifications to improve the stability of the prodrug, ensuring that it reaches its target site in sufficient concentrations to exert its therapeutic effect.

Future Research Directions and Translational Perspectives Non Clinical

Development of Next-Generation CycloSal Prodrugs with Enhanced Properties

The evolution of cycloSal prodrugs has progressed through several generations, each aiming to improve intracellular drug delivery and efficacy. uni-hamburg.de

First-Generation: The initial design focused on a purely chemical hydrolysis mechanism for the release of the nucleoside monophosphate. uni-hamburg.de The rate of this hydrolysis could be modulated by substituents on the aromatic ring of the salicyl alcohol. nih.govnih.gov For instance, 3-phenyl-cyclosal-d4TMP demonstrated a threefold increase in anti-HIV-1 activity and was able to bypass the need for thymidine (B127349) kinase (TK), a key enzyme in the activation of the parent drug d4T. researchgate.net

Second-Generation ("Lock-In" Concept): To overcome the potential for the lipophilic prodrug to diffuse back out of the cell, a "lock-in" mechanism was developed. uni-hamburg.denih.govtandfonline.com This approach involves modifying the cycloSal moiety with a site that can be cleaved by intracellular enzymes, such as esterases. nih.govtandfonline.com This cleavage traps the prodrug inside the cell by converting it into a more polar, membrane-impermeable species. uni-hamburg.detandfonline.com The subsequent release of the nucleoside monophosphate then proceeds via the established chemical hydrolysis pathway, albeit sometimes at a slower rate. uni-hamburg.de

Third-Generation (Enzymatically Activated): This generation combines enzymatic activation with the chemical hydrolysis cascade to achieve faster and more controlled drug release. uni-hamburg.deacs.org A functional group that is a weak electron-withdrawer is placed on the salicyl ring. Once inside the cell, an enzyme converts this into a strong electron-withdrawing group, which significantly destabilizes the phosphotriester and accelerates the release of the nucleotide. uni-hamburg.deacs.org

Fourth-Generation ("High-Loaded"): More recent developments include "high-loaded" pronucleotides, where the ratio of the masking unit to the delivered drug is optimized, for instance, by designing systems that can deliver two drug molecules per one masking unit. uni-hamburg.deidrblab.net

Future work in this area will likely focus on creating even more sophisticated, multi-stage prodrugs that can respond to specific intracellular environments or disease states, further enhancing their therapeutic index.

Expanding the CycloSal Concept to Other Nucleoside Analogs and Therapeutically Relevant Molecules

The versatility of the cycloSal approach has been demonstrated by its application to a wide array of nucleoside analogues with antiviral and anticancer properties. nih.govnih.gov

Table 1: Examples of Nucleoside Analogs Utilizing the CycloSal Prodrug Approach

| Nucleoside Analog | Therapeutic Area | Reference |

|---|---|---|

| d4T (stavudine) | Antiviral (HIV) | nih.govnih.gov |

| AZT (zidovudine) | Antiviral (HIV) | acs.orgthieme-connect.com |

| Acyclovir | Antiviral (Herpes) | acs.org |

| ddA (didanosine) | Antiviral (HIV) | nih.gov |

| PMEA (adefovir) | Antiviral (HIV, HBV) | nih.gov |

| BVdU (brivudine) | Antiviral (Herpes) | nih.gov |

The success with these molecules provides a strong rationale for extending the cycloSal concept to other therapeutically important phosphorylated molecules. Research is ongoing to apply this strategy to:

Other Nucleoside/Nucleotide Analogs: New antiviral and anticancer nucleoside analogs that suffer from poor phosphorylation could be revitalized using the cycloSal approach. cardiff.ac.uk

Phosphonate-Containing Drugs: Acyclic nucleoside phosphonates (ANPs) are another important class of antivirals that can benefit from prodrug strategies like cycloSal to improve their cellular uptake. cardiff.ac.ukacs.org

Non-Nucleoside Molecules: The cycloSal concept is not limited to nucleosides. It has been successfully applied to deliver other phosphorylated biomolecules, such as hexose-1-phosphates, and has been investigated for delivering molecules like fosfoxacin (B136788) derivatives for antibacterial applications. nih.govnih.govmdpi.com Future research could explore its use for delivering a wider range of phosphorylated drugs and signaling molecules.

Refinement of Hydrolysis Mechanisms and Control of Product Selectivity

The key to the cycloSal system's success is its pH-driven, chemically controlled hydrolysis mechanism that selectively releases the desired nucleoside monophosphate. acs.orgnih.gov The stability and hydrolysis pathway can be precisely tuned by altering the substituents on the salicyl alcohol's aromatic ring. nih.gov

Electronic Effects: Electron-donating groups on the ring tend to stabilize the phosphotriester, slowing hydrolysis, while electron-withdrawing groups accelerate it. nih.govnih.gov

Steric Effects: Bulky substituents can influence the hydrolysis pathway, sometimes leading to the formation of an inert phenyl phosphate (B84403) diester instead of the desired nucleotide. nih.gov

A significant research challenge is to fully control the hydrolysis to exclusively yield the active monophosphate. While the prototype 3-phenyl-cyclosal-d4TMP yields almost entirely d4TMP, other derivatives can produce a stable, inactive phenyl phosphate diester byproduct in amounts ranging from 3% to 8%. imrpress.com Future research will focus on designing substituents that optimize hydrolysis kinetics and ensure 100% product selectivity, thereby maximizing the therapeutic effect and minimizing off-target products.

Integration of Advanced Analytical Techniques for Real-Time Monitoring of Prodrug Activation

Understanding the precise fate of a prodrug within a cell is critical for its development. Advanced analytical techniques are essential for monitoring the uptake, activation, and metabolism of cycloSal prodrugs in real-time.

High-Performance Liquid Chromatography (HPLC): HPLC is a standard method used to study the hydrolysis kinetics of cycloSal prodrugs in various media, including buffers and cell extracts. researchgate.netuni-hamburg.de

Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P-NMR studies have been instrumental in elucidating the hydrolysis mechanism, confirming the formation of key intermediates and the final nucleotide product. uni-hamburg.de

Mass Spectrometry (MS): LC-MS and other mass spectrometry techniques are powerful tools for identifying and quantifying the prodrug and its various metabolites within complex biological samples, offering high sensitivity and specificity.

Fluorescence-Based Assays: Developing fluorescently tagged cycloSal prodrugs could enable real-time imaging of their localization and activation within living cells using advanced microscopy techniques.

Integrating these techniques will provide a more complete picture of the prodrug's behavior, facilitating the rational design of more efficient delivery systems.

Application of Artificial Intelligence and Machine Learning in Prodrug Design

Predictive Modeling: AI/ML algorithms can be trained on existing data from cycloSal prodrugs to build models that predict key properties such as chemical stability, hydrolysis rate, cell permeability, and biological activity based on molecular structure. nih.gov This can help in silico screening of vast virtual libraries of potential cycloSal derivatives to identify the most promising candidates for synthesis and testing. mymedicaldepartment.com

QSAR Analysis: Quantitative Structure-Activity Relationship (QSAR) studies, enhanced by machine learning, can provide deep insights into how different substituents on the cycloSal moiety influence its performance. nih.gov

De Novo Design: Generative AI models can design entirely new cycloSal masking units with optimized properties tailored for specific nucleoside analogs or cellular targets. nih.gov

By leveraging the predictive power of AI, researchers can navigate the vast chemical space more efficiently, reducing the time and cost associated with the discovery and development of next-generation prodrugs like 3-phenyl-cyclosal-d4TMP. mednexus.orgnih.gov

Q & A

Q. What experimental strategies are recommended for optimizing the synthesis of 3-phenyl-cyclosal-d4TMP?